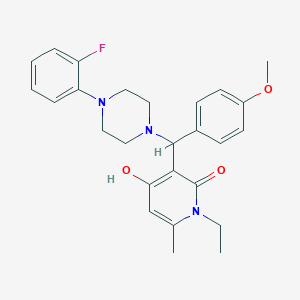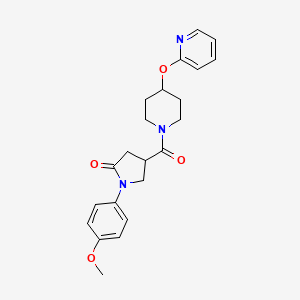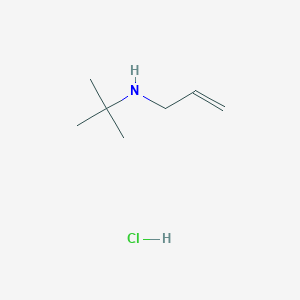
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C26H30FN3O3 and its molecular weight is 451.542. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Tracers for Neurological Research
One of the prominent applications of compounds similar to 1-ethyl-3-((4-(2-fluorophenyl)piperazin-1-yl)(4-methoxyphenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one is in the development of PET tracers for neurological research. For instance, derivatives have been synthesized for use as PET tracers targeting serotonin 5-HT(1A) receptors. These compounds have shown potential for in vivo quantification of 5-HT1A receptors, which are crucial in studying neuropsychiatric disorders. A specific derivative demonstrated reversible, selective, and high affinity as a 5-HT1A receptor antagonist, indicating its promise for improved in vivo quantification of these receptors (García et al., 2014).
Dopamine Uptake Inhibitors for Cocaine Abuse
Another application is in the development of dopamine uptake inhibitors, such as GBR-12909, which inhibit the dopamine transporter. This inhibition is a potential therapeutic mechanism for treating cocaine abuse. The development of robust processes for the preparation of such compounds in kilogram quantities has been described, emphasizing improvements in yield and environmental considerations (Ironside et al., 2002).
Antimicrobial and Anticancer Agents
Compounds with structural similarities have also been explored for their antimicrobial and anticancer activities. A series of polyfunctionalized piperidone oxime ethers exhibited in vitro antiproliferative activity against human cervical carcinoma (HeLa) cell line, suggesting potential for the development of anticancer drug synthesis. These compounds, despite various substituents, showed a significant scope for further optimization towards anticancer drug development (Parthiban et al., 2011).
HIV-1 Reverse Transcriptase Inhibitors
Furthermore, bis(heteroaryl)piperazines have been synthesized and evaluated as non-nucleoside inhibitors of HIV-1 reverse transcriptase, representing a novel class of compounds for potential HIV treatment. The lead molecule in this class showed significantly greater potency than earlier candidates, highlighting the importance of structural modification in enhancing drug efficacy (Romero et al., 1994).
Properties
IUPAC Name |
1-ethyl-3-[[4-(2-fluorophenyl)piperazin-1-yl]-(4-methoxyphenyl)methyl]-4-hydroxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30FN3O3/c1-4-30-18(2)17-23(31)24(26(30)32)25(19-9-11-20(33-3)12-10-19)29-15-13-28(14-16-29)22-8-6-5-7-21(22)27/h5-12,17,25,31H,4,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYRBYVWXHXCAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=C(C1=O)C(C2=CC=C(C=C2)OC)N3CCN(CC3)C4=CC=CC=C4F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]-4-methoxypyrrolidine-2-carboxamide](/img/structure/B2761897.png)







![2-(Methoxymethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2761910.png)
![ethyl 3-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2761912.png)

![N-cyclopentyl-7-(piperidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2761915.png)
![N-(1-cyanocyclobutyl)-3-[2-(trifluoromethoxy)phenyl]propanamide](/img/structure/B2761916.png)
